KPLH1130

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

KPLH1130は、ピルビン酸脱水素酵素キナーゼ(PDK)の特異的な阻害剤です。この化合物は、マクロファージの分極を阻害し、炎症反応を抑制する能力により注目を集めています。 高脂肪食を与えられたマウスにおいて、グルコース耐性を改善する可能性を示しています .

科学的研究の応用

KPLH1130 has a wide range of applications in scientific research:

Chemistry: Used as a tool to study enzyme inhibition and metabolic pathways.

Biology: Investigates the role of pyruvate dehydrogenase kinase in cellular metabolism and immune responses.

Medicine: Potential therapeutic agent for conditions related to metabolic disorders and inflammation.

Industry: Utilized in the development of new drugs and biochemical assays.

作用機序

KPLH1130は、ピルビン酸脱水素酵素キナーゼを特異的に阻害することによって作用を発揮します。この阻害は、ピルビン酸脱水素酵素のリン酸化と不活性化を防ぎ、その結果、ピルビン酸からアセチルCoAへの変換が促進されます。 代謝フラックスのこの変化は、マクロファージの分極と炎症性サイトカイン産生の調節を通じて、グルコース耐性を改善し、炎症を抑制する可能性があります .

類似化合物の比較

類似化合物

ジクロロ酢酸: 別のピルビン酸脱水素酵素キナーゼ阻害剤ですが、化学構造が異なり、より広範囲にわたる効果があります。

AZD7545: 代謝研究において同様の用途を持つ、ピルビン酸脱水素酵素キナーゼの選択的阻害剤。

This compoundの独自性

This compoundは、ピルビン酸脱水素酵素キナーゼに対する高い特異性と強力な抗炎症作用を持つため、独特です。 他の阻害剤とは異なり、this compoundは動物モデルにおいてグルコース耐性を改善する上で有意な効果を示しており、代謝と炎症の研究に貴重なツールとなっています .

生化学分析

Biochemical Properties

KPLH1130 plays a significant role in biochemical reactions, particularly in the inhibition of pyruvate dehydrogenase kinase (PDK) . PDK is a kinase that phosphorylates pyruvate dehydrogenase with ATP to render it inactive . This compound, as a PDK inhibitor, interacts with this enzyme and inhibits its activity . This interaction is crucial in the regulation of metabolic processes and inflammatory responses .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes . It influences cell function by suppressing the expression of pro-inflammatory cytokines, including IL-1β, TNFα, and IL-6 . This compound also reduces levels of iNOS, nitric oxide, and HIF-1α via PDK in different types of macrophages .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, specifically with PDK . By inhibiting PDK, this compound prevents the phosphorylation of pyruvate dehydrogenase, thereby influencing metabolic processes and gene expression .

Temporal Effects in Laboratory Settings

It has been observed that this compound can suppress the expression of pro-inflammatory cytokines and reduce levels of certain biomolecules via PDK .

Dosage Effects in Animal Models

In animal models, specifically mice, this compound has been administered at a dose of 70 mg/kg . The treatment significantly enhances the glucose tolerance of mice fed a high-fat diet

Metabolic Pathways

This compound is involved in the metabolic pathway of pyruvate dehydrogenase . By inhibiting PDK, this compound affects the conversion of cytosolic pyruvate to mitochondrial acetyl-CoA, thereby influencing the metabolic flux .

Subcellular Localization

Given its role as a PDK inhibitor, it is likely to be found in the mitochondria where PDK and pyruvate dehydrogenase are located .

準備方法

合成経路と反応条件

KPLH1130の合成は、通常、主要な中間体の調製から始まる複数のステップを含みます。反応条件は、通常、収率と純度を高めるために、温度、pH、および特定の触媒の正確な制御を必要とします。詳細な合成経路は機密情報ですが、一般的には以下の手順が含まれます。

コア構造の形成: 一連の縮合反応と環化反応を通じて、分子の中心骨格が作成されます。

官能基の修飾: ヒドロキシル基、アミノ基、カルボキシル基などの化合物の活性に不可欠な官能基を導入します。

精製: 最終生成物は、再結晶、クロマトグラフィー、または蒸留などの技術を使用して、目的の純度レベルに精製されます。

工業生産方法

This compoundの工業生産は、バッチ反応器または連続フロー反応器を使用して、ラボの合成方法を拡大します。このプロセスは、コスト効率とスケーラビリティが最適化されており、高純度基準を維持しながら、大量に化合物を製造できます。

化学反応の分析

反応の種類

KPLH1130は、以下を含むいくつかの種類の化学反応を受けます。

酸化: 酸化剤の存在下、this compoundは酸化誘導体を形成できます。

還元: 還元剤は、this compoundを還元型に変換できます。

置換: さまざまな求核剤は、this compound分子上の官能基を置換できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が頻繁に使用されます。

置換: ハロゲン化物、アミン、アルコールなどの試薬は、適切な条件(例:酸性または塩基性環境)下で使用できます。

主要な生成物

これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、還元はthis compoundの脱酸素化形態を生成する可能性があります。

科学研究への応用

This compoundは、科学研究において幅広い用途があります。

化学: 酵素阻害と代謝経路を研究するためのツールとして使用されます。

生物学: 細胞代謝および免疫応答におけるピルビン酸脱水素酵素キナーゼの役割を調べます。

医学: 代謝性疾患や炎症に関連する疾患に対する潜在的な治療薬。

産業: 新しい薬物と生化学的アッセイの開発に利用されます。

類似化合物との比較

Similar Compounds

Dichloroacetate: Another pyruvate dehydrogenase kinase inhibitor, but with a different chemical structure and broader effects.

AZD7545: A selective inhibitor of pyruvate dehydrogenase kinase with similar applications in metabolic research.

Uniqueness of KPLH1130

This compound is unique due to its high specificity for pyruvate dehydrogenase kinase and its potent anti-inflammatory properties. Unlike other inhibitors, this compound has shown significant efficacy in improving glucose tolerance in animal models, making it a valuable tool for metabolic and inflammatory research .

特性

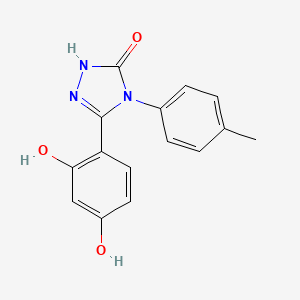

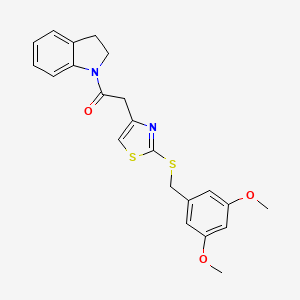

IUPAC Name |

3-(2,4-dihydroxyphenyl)-4-(4-methylphenyl)-1H-1,2,4-triazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3/c1-9-2-4-10(5-3-9)18-14(16-17-15(18)21)12-7-6-11(19)8-13(12)20/h2-8,19-20H,1H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUTBMTOBGXJTLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NNC2=O)C3=C(C=C(C=C3)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

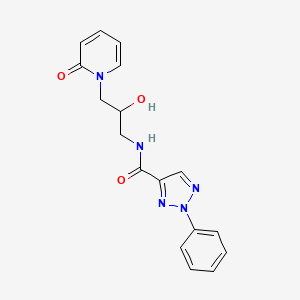

![3-{1-[5-(Trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2471852.png)

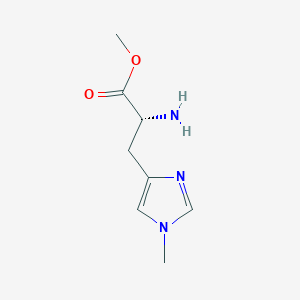

![N-[6-(4-Methylpiperazin-1-YL)pyrimidin-4-YL]pyrazine-2-carboxamide](/img/structure/B2471859.png)

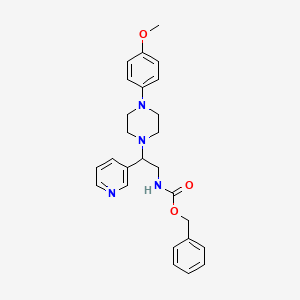

![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl 4-chlorobenzenecarboxylate](/img/structure/B2471860.png)

![N-({[3,3'-bithiophene]-5-yl}methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2471870.png)

![3-[(2-Aminoacetyl)amino]benzamide;hydrochloride](/img/structure/B2471872.png)